Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate
Description
Molecular Geometry and Bonding Configurations
The molecular geometry of ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits characteristic features typical of substituted pyrazole derivatives, with the five-membered heterocyclic ring serving as the central structural framework. The pyrazole ring adopts a planar configuration, with the two nitrogen atoms positioned at the 1 and 2 positions creating a stable aromatic system through delocalized pi-electron density. The carbon-nitrogen bond lengths within the pyrazole ring are consistent with partial double-bond character, reflecting the aromatic nature of the heterocycle and contributing to the overall molecular stability.
The phenyl ring attached to the nitrogen at position 1 demonstrates significant rotational freedom around the carbon-nitrogen bond, with crystallographic studies of related pyrazole compounds indicating dihedral angles ranging from 44.8 to 88.9 degrees between the pyrazole and phenyl ring planes. This rotational flexibility allows for conformational adjustments that can optimize intermolecular interactions in the solid state. The bromine substituent at position 4 occupies a sterically favorable position, with the carbon-bromine bond length typically measuring approximately 1.9 Angstroms, characteristic of aromatic carbon-halogen bonds.
The ethyl carboxylate group at position 3 maintains an essentially planar configuration, with the ester functionality oriented to minimize steric interactions with adjacent substituents. The carbonyl group exhibits typical double-bond character with a carbon-oxygen bond length of approximately 1.2 Angstroms, while the ester oxygen demonstrates single-bond characteristics with a carbon-oxygen distance of roughly 1.3 Angstroms. The methyl group at position 5 provides additional steric bulk that influences the overall molecular conformation and packing arrangements in crystalline forms.
Properties
IUPAC Name |
ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)9(2)16(15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUCVTTXWYINIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate typically involves the reaction of 4-bromo-3-nitrotoluene with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the pyrazole ring. The final product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
Synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate
The synthesis of this compound typically involves the reaction of substituted hydrazines with appropriate carbonyl compounds or other electrophiles. The methodologies employed for its synthesis often leverage the unique reactivity of pyrazole derivatives, which can be modified to enhance yield and selectivity.
Table 1: Common Synthesis Methods
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Studies indicate that pyrazole derivatives can act as inhibitors of specific cancer cell lines. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against tumor cells, demonstrating promising results in inhibiting cell growth and inducing apoptosis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies highlight the applications of this compound in drug development:
Case Study 1: Antitubercular Activity
A study involving phenotypic screening identified scaffolds with potent anti-tubercular activity targeting MmpL3, with derivatives including this compound showing promising efficacy in vitro against Mycobacterium tuberculosis .
Case Study 2: Antioxidant Properties
Research has indicated that pyrazole derivatives exhibit antioxidant activity, which is beneficial in reducing oxidative stress-related damage. This compound was part of a series evaluated for antioxidant potential, contributing to its profile as a multifunctional therapeutic agent .
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share core pyrazole or related heterocyclic frameworks but differ in substituents, leading to distinct physicochemical and functional properties:
Table 1: Structural Comparison
Key Observations:
- Electrophilic Reactivity : The bromine at position 4 in the target compound facilitates nucleophilic substitution reactions, similar to its analogs in Table 1. However, the presence of a bromomethyl group in the second compound (Table 1, row 2) introduces additional reactivity for cross-coupling reactions .
- Hydrogen Bonding: The 5-amino substituent in the third compound (Table 1, row 3) allows for stronger hydrogen-bonding interactions, influencing crystal packing and solubility, as predicted by graph set analysis .
- Aromatic vs. Non-Aromatic Cores: The pyrrole analog (Table 1, row 4) lacks the aromatic stability of pyrazole, leading to reduced planarity and altered electronic properties .
Crystallographic and Packing Behavior
Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) reveal distinct packing patterns:
- The phenyl group in the target compound promotes π-π stacking, resulting in layered crystal structures, as visualized using Mercury CSD .
- The pyridyl substituent in Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate introduces N–H···N hydrogen bonds, forming a 3D network .
- Validation via PLATON () confirms the absence of disorder in these structures, ensuring reliability in comparative analyses .
Solubility and Intermolecular Interactions
- Polar Substituents: The pyridyl and amino groups in the third compound enhance aqueous solubility compared to the hydrophobic phenyl and methyl groups in the target compound .
- Halogen Effects: Bromine atoms increase molecular weight and density but reduce solubility in non-polar solvents due to enhanced van der Waals interactions .
Biological Activity
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that enhances its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a pyrazole ring with a bromine substituent at the 4-position and a methyl group at the 5-position, along with a phenyl group at the 1-position and an ethyl ester at the 3-position. This structural arrangement is crucial for its biological activity, influencing how it interacts with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C12H12BrN3O2 |
| Molecular Weight | 303.15 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.
- Receptor Modulation : The compound may act as an antagonist at certain receptors, influencing pathways related to inflammation and pain management.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Tumor Growth : The compound has demonstrated effectiveness against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and others, with reported IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Cell cycle arrest |
| A549 | 26.00 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of angiogenesis |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections:
- Mechanisms of Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways within microbial cells .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitumor Activity :
- Evaluation of Antimicrobial Efficacy :
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate, and how can purity be optimized?
The compound is typically synthesized via multi-step procedures involving cyclization, halogenation, and esterification. For example, pyrazole cores are often constructed using cyclocondensation of hydrazines with β-ketoesters, followed by bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions . Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Purity ≥98% is achievable by monitoring reaction progress via TLC and confirming final structure via H/C NMR and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR : H NMR should confirm the ethyl ester (δ ~4.3 ppm, quartet), aromatic protons (δ ~7.2–7.5 ppm), and methyl groups (δ ~2.5 ppm). C NMR identifies carbonyl (δ ~165 ppm) and bromine-adjacent carbons (deshielded, δ ~110–120 ppm) .
- X-ray crystallography : Single-crystal analysis (using SHELX or Mercury ) resolves regiochemistry and confirms substitution patterns. Key metrics include bond lengths (e.g., C-Br ~1.9 Å) and torsion angles .
- LC-MS : Monitors molecular ion ([M+H]) and isotopic pattern for bromine (1:1 ratio for Br/Br) .
Q. How should discrepancies in safety data (e.g., hazard classification vs. first-aid measures) be addressed during experimental planning?
While safety data sheets (SDS) may classify the compound as non-hazardous, precautionary first-aid measures (e.g., eye flushing, avoiding inhalation) are still critical due to limited toxicological data . Researchers should use fume hoods, wear PPE (gloves, goggles), and consult institutional safety protocols. Contradictions between SDS entries highlight the need for conservative risk assessment .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searching) guide the optimization of synthetic routes for pyrazole derivatives?
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict regioselectivity in bromination and esterification steps. Reaction path search algorithms (e.g., ICReDD’s workflow ) identify low-energy intermediates and transition states, reducing trial-and-error experimentation. For example, simulating substituent effects on bromination reactivity (e.g., electron-withdrawing groups directing Br to the 4-position) can prioritize experimental conditions .
Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond angles or disorder in the pyrazole ring?
- Validation tools : Use checkCIF (via IUCr) to flag geometric outliers (e.g., abnormal C-Br-C angles) .
- Refinement protocols : Apply SHELXL’s restraints for disordered atoms or anisotropic displacement parameters. For severe discrepancies, re-measure data at higher resolution or lower temperature .
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism ) clarifies intermolecular interactions that might distort the pyrazole ring .
Q. How do substituents (Br, methyl, phenyl) influence the compound’s reactivity in cross-coupling reactions?
- Bromine : Facilitates Suzuki-Miyaura couplings (Pd catalysis) at the 4-position. Steric hindrance from the adjacent methyl group may require bulky ligands (e.g., SPhos) .
- Methyl group : Electron-donating effects stabilize intermediates during nucleophilic substitutions.
- Phenyl ring : π-Stacking interactions (observed via Mercury ) can affect solubility and crystallinity, necessitating solvent optimization (e.g., DMF/water mixtures) .
Q. What methodologies are recommended for analyzing intermolecular interactions in co-crystals or solvates of this compound?
- Mercury software : Visualize packing motifs (e.g., herringbone vs. layered structures) and quantify interaction distances (H-bonding, halogen bonds) .
- Hirshfeld surface analysis : Maps 2D fingerprint plots to distinguish Br···H, C-H···π, and van der Waals contacts .
- Thermal analysis (DSC/TGA) : Correlate desolvation events (e.g., loss of ethanol solvate) with structural stability .
Q. How can researchers validate the reproducibility of synthetic procedures when scaling up from milligram to gram quantities?
- Process control : Monitor exotherms and mixing efficiency using inline FTIR or Raman spectroscopy .
- Statistical design : Apply DoE (Design of Experiments) to optimize variables (temperature, catalyst loading) and identify critical parameters (e.g., bromination time) .
- Particle engineering : Use powder XRD to assess crystallinity changes during scale-up, which may affect bioavailability in downstream applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
